molecular formula C25H17FO7 B2425433 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate CAS No. 637751-51-0

3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate

Cat. No.: B2425433
CAS No.: 637751-51-0
M. Wt: 448.402
InChI Key: SZCCUUPUMOUBRI-UHFFFAOYSA-N
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Description

3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, substituted with ethoxycarbonyl and phenoxy groups, as well as a fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification of the phenolic hydroxyl group using ethyl chloroformate in the presence of a base like pyridine.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic aromatic substitution reaction, where the phenol derivative reacts with a suitable leaving group on the chromen-4-one core.

    Addition of the Fluorobenzoate Moiety: The final step involves the esterification of the chromen-4-one derivative with 2-fluorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions, while electrophilic substitutions may require reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate
  • 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzoate
  • 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate

Uniqueness

3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is unique due to the specific combination of functional groups and the fluorobenzoate moiety. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

[3-(4-ethoxycarbonylphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FO7/c1-2-30-24(28)15-7-9-16(10-8-15)32-22-14-31-21-13-17(11-12-19(21)23(22)27)33-25(29)18-5-3-4-6-20(18)26/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCCUUPUMOUBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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